molecular formula C24H22N2O6 B2369135 (Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1105206-00-5

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2369135
CAS No.: 1105206-00-5
M. Wt: 434.448
InChI Key: KFHRTCFXPBMJOX-HJWRWDBZSA-N
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Description

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzofuran derivatives One common approach is the cyclization of o-hydroxybenzaldehydes with malonic acid derivatives under acidic conditions to form benzofuran rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of high-purity compounds while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activities, such as antioxidant and antimicrobial properties, make it a valuable tool in biological studies.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.

  • Industry: The compound's unique properties may be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to the donation of electrons to neutralize free radicals, while its antimicrobial properties may result from the disruption of microbial cell membranes.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, this compound stands out due to its unique structural features and biological activities. Similar compounds include:

  • Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

  • Benzofuran-3-carboxylic acid: Exhibits anticancer activity.

  • Benzofuran-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

(Z)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-28-21-10-15(11-22(29-2)24(21)30-3)8-9-23(27)25-14-17-13-20(32-26-17)19-12-16-6-4-5-7-18(16)31-19/h4-13H,14H2,1-3H3,(H,25,27)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRTCFXPBMJOX-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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